Isoxazole-4-carbaldehyde
Overview
Description
Isoxazole-4-carbaldehyde (I4C) is an organic compound that is a derivative of the carbonyl group. It is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of a variety of organic compounds, and is also used as a reagent in the preparation of pharmaceuticals. I4C has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Isoxazole derivatives, including those synthesized from Isoxazole-4-carbaldehyde, are known for their significant biological and medicinal properties. They serve as excellent intermediates for creating numerous heterocycles and undergo various chemical transformations. A study by Laroum et al. (2019) highlights a facile method for synthesizing 4-Arylmethylideneisoxazol-5(4H)-ones, showcasing the compound's role in developing antioxidants through multi-component reactions Laroum, R., Boulcina, R., Bensouici, C., & Debache, A. (2019). Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones. Organic Preparations and Procedures International, 51(6), 583-588.
Anticancer Agents
Isoxazolines, including compounds derived from this compound, have gained attention in medicinal chemistry as potential anticancer agents. Kaur et al. (2014) reviewed the existence of isoxazoline derivatives in natural sources, their isolation, and uses as anticancer agents, highlighting the synthetic pathways to achieve these compounds and their structural-activity relationships Kaur, K., Kumar, V., Sharma, A., & Gupta, G. (2014). Isoxazoline containing natural products as anticancer agents: a review. European Journal of Medicinal Chemistry, 77, 121-133.
Organic Synthesis Scaffolds
The reactivity and versatility of 4-isoxazolines, potentially synthesized from this compound, make them valuable scaffolds in organic synthesis. Melo (2010) covers significant contributions to the synthesis and reactivity of 4-isoxazolines, illustrating their utility as building blocks for various cyclic and acyclic compounds Melo, T. P. (2010). 4‐Isoxazolines: Scaffolds for Organic Synthesis. European Journal of Organic Chemistry, 2010(20), 3363-3376.
Ectoparasiticides in Veterinary Medicine
Isoxazolines derived from this compound have emerged as novel ectoparasiticides with potent activity against fleas, ticks, and mites. Zhou et al. (2021) provide a comprehensive review of the pharmacodynamics, pharmacokinetics, efficacy, and safety of isoxazolines, offering insights for veterinary practitioners in selecting the best ectoparasiticide Zhou, X., Hohman, A., & Hsu, W. (2021). Current review of isoxazoline ectoparasiticides used in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics.
Mechanism of Action
While the specific mechanism of action for Isoxazole-4-carbaldehyde is not mentioned in the retrieved papers, isoxazole derivatives are commonly found in many commercially available drugs . They have been studied for their potential as antimicrobial, antitumor, anticancer, antifungal, and antibacterial agents .
Safety and Hazards
Isoxazole-4-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is highly flammable and can cause eye irritation and skin sensitization . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
Future Directions
Isoxazole and its derivatives have several applications in pharmaceutical industries . There is a growing interest in developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Properties
IUPAC Name |
1,2-oxazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-2-4-1-5-7-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOZNQVFQCOHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617928 | |
Record name | 1,2-Oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65373-53-7 | |
Record name | 4-Isoxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65373-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to Isoxazole-4-carbaldehydes?
A1: Isoxazole-4-carbaldehydes can be synthesized through several methods:
- Condensation of primary nitro compounds with 3-oxetanone: This cascade reaction allows for the preparation of 3-substituted isoxazole-4-carbaldehydes. []
- Reaction of 2,5-Diphenylfuran-3-carbaldehyde with 1-amino-trans-2,3-diphenylaziridine: This approach involves the formation and subsequent pyrolysis of a hydrazone intermediate, leading to the generation of an Isoxazole-4-carbaldehyde derivative. []
- Transformation of 4,5-dihydro-4-methylene-5-morpholino-1H-1,2,3-triazoles: This method utilizes specific triazole derivatives to access the desired this compound structure. []
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of both the isoxazole ring and the aldehyde group significantly impacts the reactivity of this compound:
- Isoxazole ring: This heterocycle is known for its aromatic character and can participate in electrophilic aromatic substitution reactions. []
- Aldehyde group: This functional group is highly reactive and can undergo a wide range of transformations, including nucleophilic additions, condensations, and oxidations. []
Q3: Are there any improved methods for synthesizing substituted Isoxazole-4-carbaldehydes?
A: Yes, research has focused on optimizing the synthesis of these compounds. For example, an improved method for synthesizing substituted Isoxazole-4-carbaldehydes has been reported, although specific details about the improvements are not provided in the abstract. [, ]
Q4: What are the potential applications of Isoxazole-4-carbaldehydes?
A4: While the provided research focuses mainly on synthesis and reactivity, Isoxazole-4-carbaldehydes hold potential as building blocks in various fields:
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